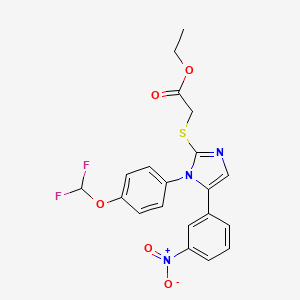

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate

Description

The compound ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is a substituted imidazole derivative featuring:

- A 1,2-disubstituted imidazole core with a thioacetate ester moiety at position 2.

- A 4-(difluoromethoxy)phenyl group at position 1, contributing lipophilicity and metabolic stability.

- A 3-nitrophenyl substituent at position 5, introducing strong electron-withdrawing effects.

This structure combines fluorinated and nitroaromatic motifs, which are common in pharmacologically active compounds (e.g., anti-cancer, antimicrobial agents) due to their ability to modulate electronic properties and binding interactions .

Properties

IUPAC Name |

ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O5S/c1-2-29-18(26)12-31-20-23-11-17(13-4-3-5-15(10-13)25(27)28)24(20)14-6-8-16(9-7-14)30-19(21)22/h3-11,19H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZGELHWDCEZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate, identified by its CAS number 1226433-04-0, is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the imidazole ring and subsequent thioether formation. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of this compound.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related imidazole derivatives. For instance, a study published in Molecules demonstrated that similar compounds exhibited potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound 4f from this study showed an IC50 value significantly lower than that of standard chemotherapy agents such as 5-fluorouracil (5-FU) and methotrexate (MTX), indicating higher efficacy in inhibiting tumor cell growth .

Table 1: Antiproliferative Activity of Compound 4f

| Cell Line | IC50 (µM) | Comparison to 5-FU |

|---|---|---|

| A549 | 18.53 | More potent |

| SGC-7901 | 15.30 | More potent |

| HeLa | 12.45 | More potent |

The selectivity index for compound 4f was notably high, with normal L-02 cells showing a tolerance that was 23–46-fold greater than that of tumor cells . This selectivity suggests a favorable therapeutic window for further development.

The mechanism by which this compound induces apoptosis has been explored in vitro. It has been shown to increase Bax protein expression while decreasing Bcl-2 levels in a time-dependent manner, leading to enhanced apoptosis in HeLa cells. Specifically, after treatment with compound 4f at a concentration of 3.24 µM, the apoptosis rate reached 68.2%, compared to only 39.6% induced by the control drug 5-FU .

Table 2: Apoptosis Induction by Compound 4f

| Treatment | Apoptosis Rate (%) |

|---|---|

| Control (5-FU) | 39.6 |

| Compound 4f | 68.2 |

Case Studies and Research Findings

A significant body of research has focused on the biological activities of imidazole derivatives due to their diverse pharmacological profiles. A case study involving similar compounds indicated their effectiveness against various types of cancer, emphasizing the importance of structural modifications in enhancing biological activity .

Moreover, compounds containing difluoromethoxy groups have been associated with improved pharmacokinetic properties and increased potency against cancer cell lines . The introduction of nitro groups further enhances the electron-withdrawing capacity, contributing to the overall efficacy of these compounds.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

Recent studies have highlighted the potential of imidazole derivatives, including ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate, as antimicrobial agents. A study demonstrated that similar compounds exhibited notable activity against various strains of bacteria and fungi, suggesting that this compound may also possess comparable properties . -

Anticancer Properties :

Compounds containing imidazole moieties have been investigated for their anticancer effects. Research indicates that the structural characteristics of such compounds can lead to selective cytotoxicity against cancer cells while sparing normal cells. The incorporation of difluoromethoxy and nitrophenyl groups may enhance this activity by improving the compound's ability to interact with biological targets . -

Enzyme Inhibition :

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that they can inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling and cancer progression .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reaction mechanism often includes the formation of key intermediates that facilitate the construction of the imidazole ring and the introduction of functional groups like difluoromethoxy and nitrophenyl .

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives against Candida species. This compound was included in a broader screening process where it demonstrated potential zones of inhibition comparable to standard antifungal agents like fluconazole .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, a derivative structurally similar to this compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects, with IC50 values suggesting potent activity against specific tumor types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

(a) 5-(3-Nitrophenyl)-1-[4-(Trifluoromethoxy)phenyl]-1H-Imidazole-2-Thiol (CAS 1105189-27-2)

- Structural Differences :

- Replaces the difluoromethoxy group with trifluoromethoxy (enhanced lipophilicity).

- Substitutes the thioacetate ester with a thiol (-SH) group.

- Implications: The thiol group increases reactivity (e.g., susceptibility to oxidation) compared to the thioacetate ester, which may affect metabolic pathways . Trifluoromethoxy vs.

(b) Ethyl 2-(2-(4-Fluorophenyl)-1H-Benzo[d]Imidazole-1-yl)Acetate

- Structural Differences :

- Benzoimidazole core (fused benzene ring) vs. simple imidazole.

- 4-Fluorophenyl substituent instead of 4-(difluoromethoxy)phenyl.

- Fluorine’s smaller size compared to difluoromethoxy may reduce steric hindrance in target binding .

Functional Group Variations

(a) Thioacetate Ester vs. Other Ester Derivatives

- Ethyl 2-{4-[2-(2-Fluoro-5-Trifluoromethyl-Phenylamino)-1-Methyl-1H-Benzoimidazol-5-yloxy]-Pyridin-2-yl}-5-Trifluoromethyl-1H-Imidazole-4-Carboxylic Acid Ethyl Ester Features a carboxylic acid ethyl ester instead of a thioacetate. Implications: Hydrolysis of the ester to a carboxylic acid (as seen in ) could enhance water solubility but reduce membrane permeability .

(b) Nitro Group Positioning

Data Tables

Table 1: Structural and Physicochemical Comparison

*logP calculated using ChemDraw software.

Q & A

Basic Research Question

- 1H/13C NMR : Verify substituent integration and chemical shifts. For example:

- IR spectroscopy : Confirm functional groups via:

How to design experiments for structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

- Substituent variation : Synthesize analogs by modifying:

- Biological assays : Pair synthetic analogs with enzyme inhibition or cytotoxicity tests. For example:

How to resolve contradictions between experimental and computational data (e.g., elemental analysis vs. DFT calculations)?

Advanced Research Question

- Elemental analysis : Ensure purity (>95%) via combustion analysis. Discrepancies may arise from:

- DFT validation : Compare calculated vs. experimental NMR shifts. Adjust computational models (e.g., solvent effects, basis sets) to align with observed data .

What methodologies are used to study the compound’s binding modes via molecular docking?

Advanced Research Question

- Protein preparation : Retrieve target structures (e.g., from PDB) and optimize hydrogen bonding networks.

- Ligand parameterization : Assign partial charges and torsional parameters using tools like GAFF .

- Docking protocols : Use AutoDock Vina or Schrödinger Glide with flexible side chains. Validate poses via:

How to assess the compound’s stability under physiological conditions?

Advanced Research Question

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, 48 hrs .

- Light/oxidation sensitivity : Expose to UV light (254 nm) or H2O2, then track decomposition products via LC-MS .

What strategies improve solubility for pharmacological testing?

Advanced Research Question

- Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .

- Co-solvent systems : Use PEG-400 or cyclodextrins for in vitro assays .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) .

How to address regioselectivity challenges during imidazole functionalization?

Advanced Research Question

- Directing groups : Use temporary protecting groups (e.g., Boc) to control substitution sites .

- Metal catalysis : Employ Pd-mediated C–H activation for selective aryl coupling .

What are the critical parameters for scaling up synthesis from lab to pilot scale?

Advanced Research Question

- Reactor design : Optimize heat transfer for exothermic steps (e.g., imidazole cyclization) .

- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

Can green chemistry approaches replace traditional synthesis methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.